16-phenoxy tetranor Prostaglandin F2α 16-phenoxy tetranor Prostaglandin F2α 16-phenoxy PGF2α is a metabolically stable analog of PGF2α. It binds to the FP receptor on ovine luteal cells with much greater affinity (440%) than PGF2α.
Brand Name: Vulcanchem
CAS No.: 51705-19-2
VCID: VC0160338
InChI: InChI=1S/C22H30O6/c23-16(15-28-17-8-4-3-5-9-17)12-13-19-18(20(24)14-21(19)25)10-6-1-2-7-11-22(26)27/h1,3-6,8-9,12-13,16,18-21,23-25H,2,7,10-11,14-15H2,(H,26,27)/b6-1-,13-12+/t16-,18-,19-,20+,21-/m1/s1
SMILES: C1C(C(C(C1O)C=CC(COC2=CC=CC=C2)O)CC=CCCCC(=O)O)O
Molecular Formula: C22H30O6
Molecular Weight: 390.5 g/mol

16-phenoxy tetranor Prostaglandin F2α

CAS No.: 51705-19-2

Reference Standards

VCID: VC0160338

Molecular Formula: C22H30O6

Molecular Weight: 390.5 g/mol

16-phenoxy tetranor Prostaglandin F2α - 51705-19-2

CAS No. 51705-19-2
Product Name 16-phenoxy tetranor Prostaglandin F2α
Molecular Formula C22H30O6
Molecular Weight 390.5 g/mol
IUPAC Name (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hept-5-enoic acid
Standard InChI InChI=1S/C22H30O6/c23-16(15-28-17-8-4-3-5-9-17)12-13-19-18(20(24)14-21(19)25)10-6-1-2-7-11-22(26)27/h1,3-6,8-9,12-13,16,18-21,23-25H,2,7,10-11,14-15H2,(H,26,27)/b6-1-,13-12+/t16-,18-,19-,20+,21-/m1/s1
Standard InChIKey FAPQZCFUFGJPFI-UEAHRUCRSA-N
Isomeric SMILES C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC=CC=C2)O)C/C=C\CCCC(=O)O)O
SMILES C1C(C(C(C1O)C=CC(COC2=CC=CC=C2)O)CC=CCCCC(=O)O)O
Canonical SMILES C1C(C(C(C1O)C=CC(COC2=CC=CC=C2)O)CC=CCCCC(=O)O)O
Description 16-phenoxy PGF2α is a metabolically stable analog of PGF2α. It binds to the FP receptor on ovine luteal cells with much greater affinity (440%) than PGF2α.
Synonyms 16-phenoxy tetranor PGF2α
Reference 1.Balapure, A.K.,Rexroad, C.E., Jr.,Kawada, K., et al. Structural requirements for prostaglandin analog interaction with the ovine corpus luteum prostaglandin F2α receptor. Biochemical Pharmacology 38, 2375-2381 (1989).
PubChem Compound 5311234
Last Modified Nov 11 2021
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